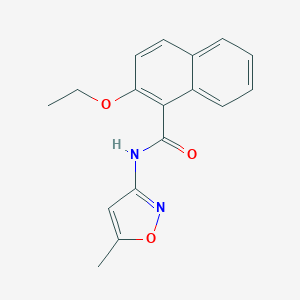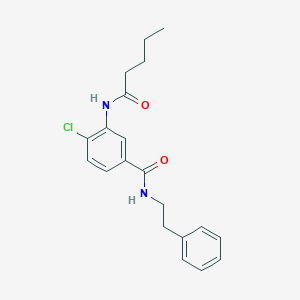![molecular formula C24H22ClNO3 B308980 Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate](/img/structure/B308980.png)
Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is a chemical compound that has been widely used in scientific research for its unique properties.
作用機序
The mechanism of action of Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is not fully understood. However, it is believed to interact with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This interaction causes a change in the fluorescence properties of the compound, which can be used for detection purposes.
Biochemical and Physiological Effects:
Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been shown to have low toxicity and minimal side effects in vitro. However, its effects on living organisms are not well understood. It is important to note that the compound should not be used for drug usage or dosage.
実験室実験の利点と制限
One of the major advantages of Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is its fluorescent properties, which make it a useful tool for detection purposes. Additionally, its low toxicity and minimal side effects make it a safe compound to use in vitro. However, its effects on living organisms are not well understood, and further research is needed to determine its safety for in vivo experiments.
将来の方向性
There are several future directions for the use of Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate in scientific research. One potential application is in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's. Additionally, it could be used in the development of new fluorescent probes for the detection of proteins and nucleic acids. Further research is also needed to determine its effects on living organisms and its safety for in vivo experiments.
In conclusion, Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is a unique chemical compound that has been widely used in scientific research for its fluorescent properties and potential applications in drug development. Its low toxicity and minimal side effects make it a safe compound to use in vitro. However, its effects on living organisms are not well understood, and further research is needed to determine its safety for in vivo experiments.
合成法
The synthesis of Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoyl chloride to form 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoic acid. The acid is then esterified with ethanol to produce Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate.
科学的研究の応用
Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been used in various scientific research fields. It has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been used as a ligand in the synthesis of metal complexes for catalytic reactions. Additionally, it has been used in the development of new drugs for the treatment of diseases such as cancer and Alzheimer's.
特性
製品名 |
Ethyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate |
|---|---|
分子式 |
C24H22ClNO3 |
分子量 |
407.9 g/mol |
IUPAC名 |
ethyl 4-chloro-3-(3,3-diphenylpropanoylamino)benzoate |
InChI |
InChI=1S/C24H22ClNO3/c1-2-29-24(28)19-13-14-21(25)22(15-19)26-23(27)16-20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-15,20H,2,16H2,1H3,(H,26,27) |
InChIキー |
LJVULNYVPIDUKO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(2,4-dimethylphenyl)-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308903.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308904.png)
![4-chloro-N-(4-fluorophenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308906.png)
![Methyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308908.png)

![N-(4-chlorophenyl)-2-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308911.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)

